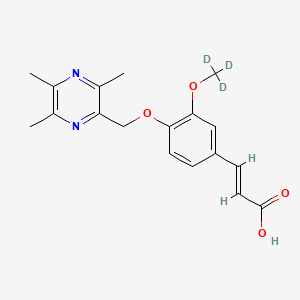
Piragrel-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piragrel-d3 is a deuterated form of Piragrel, a Ligustrazine derivative used primarily in proteomics research. It has the molecular formula C18H17D3N2O4 and a molecular weight of 331.38 . This compound is isotopically labeled, making it useful in various scientific studies, particularly those involving mass spectrometry.
Méthodes De Préparation
The synthesis of Piragrel-d3 involves the incorporation of deuterium atoms into the molecular structure of Piragrel. The synthetic route typically includes the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates, which can be generated in situ by multicomponent reactions . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques adapted to include deuterium labeling.
Analyse Des Réactions Chimiques
Piragrel-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Piragrel-d3 is widely used in scientific research due to its isotopic labeling, which makes it particularly valuable in mass spectrometry studies. It is used in proteomics research to study protein interactions and functions . Additionally, this compound is employed in the study of cardiovascular and cerebrovascular diseases, as it is a Ligustrazine derivative known for its therapeutic potential in these areas .
Mécanisme D'action
The mechanism of action of Piragrel-d3 involves its interaction with molecular targets and pathways related to cardiovascular health. As a Ligustrazine derivative, it is believed to exert its effects by modulating blood flow and reducing platelet aggregation. This is achieved through the inhibition of specific enzymes and receptors involved in the cardiovascular system .
Comparaison Avec Des Composés Similaires
Piragrel-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include non-deuterated Piragrel and other Ligustrazine derivatives used in cardiovascular research. The deuterium atoms in this compound provide enhanced stability and allow for more precise analytical measurements in scientific studies.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(E)-3-[3-(trideuteriomethoxy)-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H20N2O4/c1-11-12(2)20-15(13(3)19-11)10-24-16-7-5-14(6-8-18(21)22)9-17(16)23-4/h5-9H,10H2,1-4H3,(H,21,22)/b8-6+/i4D3 |
Clé InChI |
GKIIUOKTDCNMFK-SZKPQPLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=NC(=C(N=C2C)C)C |
SMILES canonique |
CC1=C(N=C(C(=N1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















